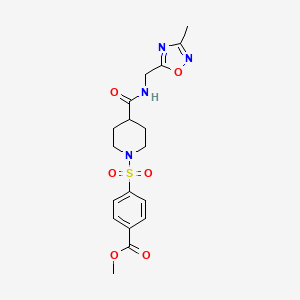

Methyl 4-((4-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)piperidin-1-yl)sulfonyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methylcarbamoyl]piperidin-1-yl]sulfonylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O6S/c1-12-20-16(28-21-12)11-19-17(23)13-7-9-22(10-8-13)29(25,26)15-5-3-14(4-6-15)18(24)27-2/h3-6,13H,7-11H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPFHBCDXIIJQSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with a similar 1,2,4-oxadiazole structure have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy. They have also been identified as potential agonists of type δ/β peroxisome proliferator-activated receptors (PPARδ/β).

Mode of Action

It is known that 1,2,4-oxadiazole derivatives can interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of receptors, or disruption of cell membrane integrity.

Biological Activity

Methyl 4-((4-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)piperidin-1-yl)sulfonyl)benzoate is a compound of interest due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Molecular Formula : C₁₂H₁₃N₃O₄S

- Molecular Weight : 248.24 g/mol

- CAS Number : 1338673-74-7

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the oxadiazole ring is significant as it has been associated with various pharmacological effects, including anti-inflammatory and anticancer activities. The sulfonamide moiety enhances its solubility and bioavailability, which are crucial for its therapeutic potential.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities:

- Anticancer Activity : Some studies have shown that oxadiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, compounds containing the oxadiazole ring have demonstrated efficacy against various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction .

- Anti-inflammatory Effects : The sulfonamide group has been linked to anti-inflammatory properties. Compounds that incorporate this group often exhibit reduced levels of pro-inflammatory cytokines in vitro and in vivo models .

- Antimicrobial Properties : Certain derivatives have displayed antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections .

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

Scientific Research Applications

Chemical Properties and Structure

The compound features a methyl ester functional group along with a piperidine ring and an oxadiazole moiety, which contribute to its biological activity. The chemical formula is with a molecular weight of approximately 398.45 g/mol. Its structure can be represented as follows:

Anticancer Activity

Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar oxadiazole-containing compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Methyl 4-((4-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)piperidin-1-yl)sulfonyl)benzoate may share these properties due to its structural components that interact with cellular pathways involved in cancer progression .

Neuroprotective Effects

The compound has been explored for its neuroprotective effects against neurodegenerative diseases such as Alzheimer's disease. Research indicates that oxadiazole derivatives can inhibit butyrylcholinesterase (BChE), an enzyme linked to the progression of Alzheimer's disease. By modulating cholinergic activity, these compounds may help alleviate symptoms associated with cognitive decline .

Study on Antimicrobial Activity

A study conducted on a series of oxadiazole derivatives demonstrated their effectiveness against various bacterial strains. This compound was tested alongside other derivatives for its Minimum Inhibitory Concentration (MIC) values against pathogens like Staphylococcus aureus and Escherichia coli. The results revealed promising antimicrobial activity comparable to conventional antibiotics .

In Vivo Efficacy in Animal Models

In vivo studies using animal models have shown that similar compounds can significantly reduce tumor growth and improve survival rates in treated groups compared to control groups. These studies underscore the potential therapeutic benefits of this compound in cancer treatment protocols .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (LS-03205)

A closely related compound, LS-03205 (CAS 1142210-42-1), shares the methyl benzoate core but differs in substituents (Table 1) .

Table 1: Structural and Physicochemical Comparison

| Property | Target Compound | LS-03205 |

|---|---|---|

| Molecular Formula | C₁₉H₂₃N₄O₆S (estimated*) | C₁₈H₁₅N₃O₄S |

| Molecular Weight | ~465.5 g/mol (estimated) | 369.4 g/mol |

| Key Functional Groups | Benzoate, sulfonyl, piperidine, 1,2,4-oxadiazole | Benzoate, methoxy, 1,3,4-thiadiazole, phenylcarbamoyl |

| Heterocycle | 1,2,4-Oxadiazole (O-atom) | 1,3,4-Thiadiazole (S-atom) |

| Solubility | Likely moderate (sulfonyl enhances hydrophilicity) | Not reported |

Key Differences :

- Heterocyclic Core: The 1,2,4-oxadiazole in the target compound vs. 1,3,4-thiadiazole in LS-03203.

- Substituent Groups : The target compound’s sulfonyl-piperidine-carbamoyl chain introduces a basic nitrogen (piperidine) and a polar sulfonyl group, likely improving solubility and target binding compared to LS-03205’s methoxy-phenylcarbamoyl group.

Pharmacological Implications

- Oxadiazole vs. Thiadiazole : 1,2,4-Oxadiazoles are associated with antimicrobial and anti-inflammatory activities due to their electron-deficient nature, whereas 1,3,4-thiadiazoles (e.g., LS-03205) often exhibit antitubercular or anticancer properties owing to sulfur’s redox activity .

- Sulfonyl Group : The sulfonyl moiety in the target compound may enhance metabolic stability and plasma protein binding compared to LS-03205’s methoxy group, which is prone to oxidative demethylation.

Q & A

Q. What synthetic strategies are recommended for constructing the 1,3,4-oxadiazole ring in this compound?

The 1,3,4-oxadiazole ring can be synthesized via cyclization of acylthiosemicarbazides under dehydrating conditions. A validated approach involves reacting substituted carboxylic acids (e.g., aryl/aralkyl acids) with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃), followed by cyclization . For example, in analogous compounds, LiH in DMF has been used to couple oxadiazole intermediates with sulfonamide-bearing electrophiles (e.g., bromomethyl benzene sulfonyl piperidine derivatives) .

Q. How can researchers confirm the formation of the sulfonamide linkage during synthesis?

Fourier-transform infrared spectroscopy (FT-IR) is critical for identifying the sulfonamide S=O asymmetric and symmetric stretches (~1360 cm⁻¹ and ~1150 cm⁻¹, respectively). Additionally, ¹H-NMR should show a downfield shift for the piperidine protons adjacent to the sulfonyl group (~3.2–3.5 ppm) .

Q. What safety protocols are essential when handling intermediates with reactive sulfonyl chlorides?

Sulfonyl chlorides (e.g., 4-(1-methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride) require strict control of moisture and use of inert atmospheres (N₂/Ar). Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory. First-aid measures for accidental exposure include rinsing with copious water for skin/eye contact and immediate medical consultation .

Advanced Research Questions

Q. How can reaction yields be optimized for the carbamoylation step involving the piperidine moiety?

Carbamoylation efficiency depends on the electrophilicity of the carbonyl carbon. Using activating agents like HATU or EDCI/HOBt in anhydrous DMF can improve coupling yields. For sterically hindered piperidine derivatives, microwave-assisted synthesis (60–80°C, 30 min) enhances reaction rates and reduces side-product formation .

Q. What analytical methods resolve contradictions in spectral data for structurally similar by-products?

High-resolution mass spectrometry (HR-MS) and 2D NMR (e.g., HSQC, HMBC) are indispensable for distinguishing regioisomers. For example, HMBC correlations can differentiate between sulfonamide and carbamoyl group placements on the piperidine ring. X-ray crystallography (as in CCDC-1441403 for analogous compounds) provides definitive structural confirmation .

Q. How should researchers design bioactivity assays for this compound, given its structural features?

The 1,3,4-oxadiazole and sulfonamide groups suggest antibacterial and enzyme inhibition potential. Assays should include:

- MIC determination : Against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Kinase inhibition screening : ATP-binding site assays (e.g., fluorescence polarization) targeting kinases like PI3K or MAPK .

- ADMET profiling : Metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers .

Q. What strategies mitigate low solubility in aqueous buffers during pharmacological testing?

Co-solvent systems (e.g., DMSO:PEG 400, 1:4 v/v) or nanoparticle encapsulation (e.g., PLGA polymers) can enhance solubility. For HPLC analysis, mobile phases with ammonium acetate buffer (pH 6.5) and methanol (65:35) improve peak resolution .

Data Interpretation and Contradiction Analysis

Q. How to address discrepancies in biological activity data across similar derivatives?

Structural-activity relationship (SAR) analysis should focus on substituent effects. For example:

Q. What computational methods predict the compound’s binding affinity for target proteins?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with proteins like dihydrofolate reductase (DHFR). Validate predictions with experimental IC₅₀ values from enzyme inhibition assays .

Methodological Best Practices

4.1 Recommended purification techniques for polar by-products in the final step

Reverse-phase flash chromatography (C18 column, H₂O:MeCN gradient) effectively separates polar impurities. For persistent by-products, preparative HPLC with a phenyl-hexyl stationary phase achieves baseline resolution .

4.2 How to validate synthetic intermediates using orthogonal analytical techniques

Combine LC-MS (for molecular weight confirmation) with ¹³C-NMR to verify carbon environments. For example, the piperidine carbons adjacent to the sulfonyl group should appear at ~45–50 ppm in ¹³C-NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.